

(S)-2-Aminonon-8-enoic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-2-Aminonon-8-enoic acid

Cat. No.: B3030585

[Get Quote](#)

An In-depth Technical Guide to **(S)-2-Aminonon-8-enoic Acid**: A Strategic Building Block for Advanced Drug Development

Abstract

(S)-2-Aminonon-8-enoic acid is a non-canonical amino acid (ncAA) of significant interest in contemporary medicinal chemistry and drug development. Characterized by an (S)-alpha-amino group, a seven-carbon aliphatic side chain, and a terminal alkene, this molecule serves as a versatile synthetic building block. Its molecular weight is 171.24 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) The strategic placement of the terminal double bond makes it an ideal substrate for bio-orthogonal reactions, most notably olefin metathesis, enabling the synthesis of conformationally constrained or "stapled" peptides. Such peptides often exhibit enhanced proteolytic stability, cell permeability, and binding affinity to their biological targets compared to their linear counterparts. This guide provides an in-depth analysis of the physicochemical properties of **(S)-2-Aminonon-8-enoic acid**, outlines a representative synthetic protocol, details its application in a complete workflow for stapled peptide synthesis, and discusses its broader implications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties and Identification

Precise characterization is the foundation of all subsequent experimental work. **(S)-2-Aminonon-8-enoic acid** is identified by a unique set of physical and chemical properties that dictate its handling, reactivity, and analytical profile.

Table 1: Key Identifiers and Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	(2S)-2-aminonon-8-enoic acid	[4]
Synonyms	(S)-2-(6'-Heptenyl)Glycine	[1]
CAS Number	924307-76-6	[1] [4]
Molecular Formula	C ₉ H ₁₇ NO ₂	[1] [2] [5]
Molecular Weight	171.24 g/mol	[1] [2] [3]
Monoisotopic Mass	171.125928785 Da	[2]
InChI Key	LKMSSWRWDBZUFC- QMMMGPOBSA-N	
SMILES	C=CCCCCC--INVALID-LINK- -C(=O)O	[4] [5]
Storage Conditions	Inert atmosphere, dark place, room temperature	

The presence of both a carboxylic acid and an amino group makes the molecule zwitterionic at neutral pH. Its long aliphatic chain confers significant hydrophobic character, while the terminal alkene provides a specific site for chemical modification.

Strategic Importance in Medicinal Chemistry: Enabling Peptide Macrocyclization

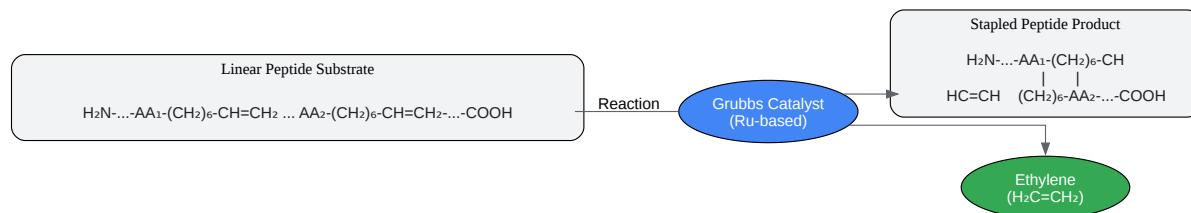
The incorporation of ncAAs into peptides is a cornerstone of modern drug design, allowing chemists to overcome the inherent limitations of native peptides, such as poor stability and low membrane permeability. The unique value of **(S)-2-Aminonon-8-enoic acid** lies in its terminal alkene, a functional group that is largely inert to biological conditions but highly reactive under the specific influence of transition metal catalysts.

This makes it a prime candidate for Ring-Closing Metathesis (RCM), a powerful reaction that forms a new carbon-carbon double bond by joining two existing alkene moieties within the same molecule. When two residues of **(S)-2-Aminonon-8-enoic acid** (or a similar alkenyl

amino acid) are incorporated into a single peptide chain, RCM can be used to "staple" the peptide into a cyclic conformation.

The Causality Behind Macrocyclization:

- Pre-organization and Affinity: By locking the peptide into a specific conformation that mimics its bound state, the entropic penalty of binding to a target protein is significantly reduced. This often translates to a dramatic increase in binding affinity.
- Proteolytic Resistance: The cyclic structure and the unnatural amino acid residues sterically hinder the approach of proteases, enzymes that would rapidly degrade a linear, natural peptide *in vivo*. This directly increases the molecule's biological half-life.
- Enhanced Permeability: Constraining the peptide backbone can mask polar amide bonds and promote the formation of internal hydrogen bonds, increasing the molecule's overall hydrophobicity and facilitating passive diffusion across cell membranes.



[Click to download full resolution via product page](#)

Caption: Conceptual workflow of Ring-Closing Metathesis (RCM).

Synthesis and Characterization Protocol

While commercially available, understanding the synthesis of **(S)-2-Aminonon-8-enoic acid** provides insight into its quality control and potential impurities. A common route relies on the

stereoselective alkylation of a chiral glycine equivalent.

Protocol 3.1: Representative Synthesis via Schöllkopf Chiral Auxiliary

This protocol is a representative method adapted from established procedures for synthesizing chiral alpha-amino acids.

Step 1: Deprotonation of the Bis-Lactim Ether

- Under an inert argon atmosphere, dissolve the Schöllkopf auxiliary, (2S,5S)-2,5-dihydro-3,6-dimethoxy-2,5-diisopropylpyrazine, in anhydrous tetrahydrofuran (THF) at -78°C.
- Add n-butyllithium (n-BuLi) dropwise over 20 minutes. The causality here is that the acidic protons adjacent to the nitrogen and methoxy groups are removed by the strong base, generating a nucleophilic carbanion.
- Stir the resulting deep red solution for 30 minutes at -78°C.

Step 2: Alkylation

- Add a solution of 7-bromo-1-heptene in anhydrous THF to the anion solution dropwise. The nucleophilic carbanion attacks the electrophilic carbon of the alkyl bromide in an S_N2 reaction. The steric bulk of the diisopropyl groups directs the incoming alkyl halide to the opposite face, ensuring high diastereoselectivity.
- Allow the reaction to slowly warm to room temperature and stir for 12 hours.
- Self-Validation:** Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Hydrolysis and Product Isolation

- Quench the reaction by adding 2 M hydrochloric acid (HCl) and stir vigorously for 6 hours at room temperature. The acidic conditions hydrolyze the bis-lactim ether to release the free amino acid.
- Extract the aqueous layer with diethyl ether to remove the chiral auxiliary byproduct.

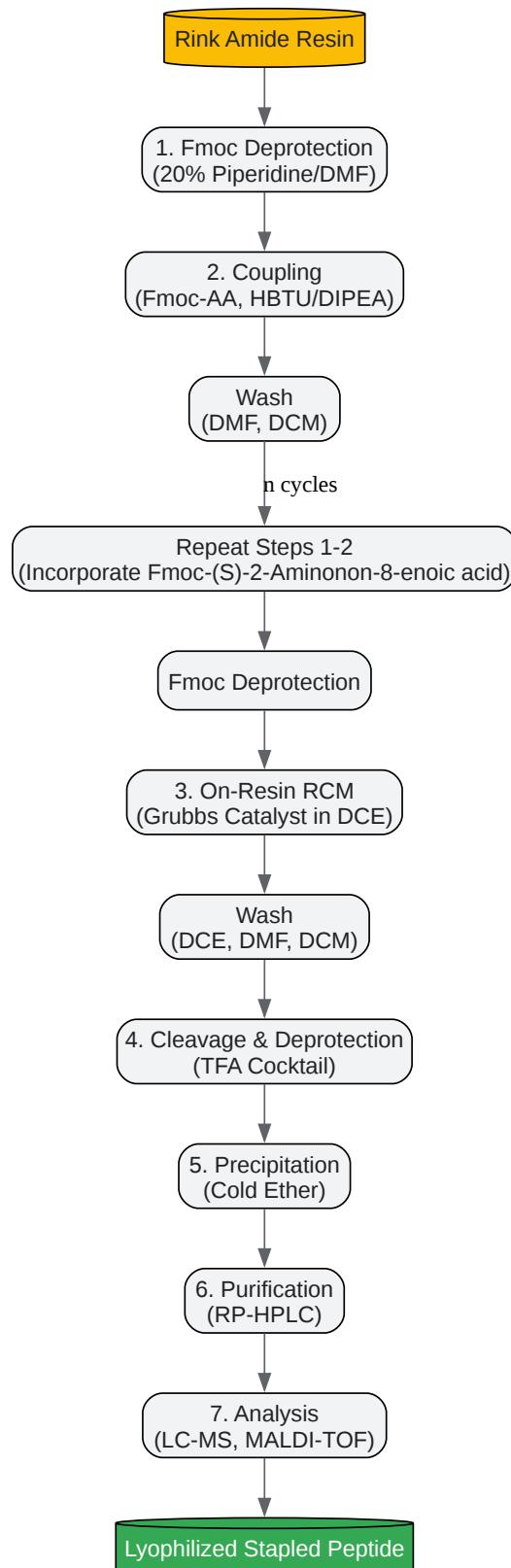
- Apply the aqueous solution to a Dowex 50WX8 ion-exchange column. Wash with deionized water, then elute the amino acid with 2 M ammonium hydroxide (NH₄OH).
- Lyophilize the collected fractions to yield **(S)-2-Aminonon-8-enoic acid** as a white solid.

Step 4: Final Characterization

- Mass Spectrometry: Confirm the molecular weight via Electrospray Ionization Mass Spectrometry (ESI-MS). Expect to see [M+H]⁺ at m/z 172.13.
- NMR Spectroscopy: Verify the structure using ¹H and ¹³C NMR. Key ¹H NMR signals will include the terminal vinyl protons (~4.9-5.1 ppm and ~5.7-5.9 ppm) and the alpha-proton (~3.7 ppm).
- Chiral Purity: Assess the enantiomeric excess (% ee) using chiral HPLC or by derivatization with a chiral agent (e.g., Marfey's reagent) followed by standard HPLC analysis.

Application Workflow: Solid-Phase Synthesis of a Stapled Peptide

This section details a complete, self-validating workflow for using **(S)-2-Aminonon-8-enoic acid** to create a model stapled peptide.

[Click to download full resolution via product page](#)

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) and RCM.

Protocol 4.1: Stapled Peptide Synthesis

Step 1: Solid-Phase Peptide Synthesis (SPPS)

- Swell Rink Amide resin in N,N-Dimethylformamide (DMF).
- Perform standard Fmoc-based SPPS cycles:
 - Deprotection: Treat resin with 20% piperidine in DMF to remove the Fmoc protecting group.
 - Coupling: Couple the next Fmoc-protected amino acid using a standard activator like HBTU and a base like DIPEA.
- Incorporate Fmoc-**(S)-2-Aminonon-8-enoic acid-OH** at the desired positions within the sequence. Causality: A double coupling may be required for this bulky ncAA to ensure the reaction goes to completion.
- Self-Validation: After each coupling step, perform a Kaiser test. A negative result (beads remain colorless) confirms complete coupling.

Step 2: On-Resin Ring-Closing Metathesis (RCM)

- After final Fmoc deprotection, wash the resin extensively with dichloromethane (DCM) and then with 1,2-dichloroethane (DCE).
- Prepare a solution of a Grubbs catalyst (e.g., 3rd generation) in DCE. The choice of a modern, phosphine-free catalyst is crucial for compatibility with peptide functional groups and efficiency.
- Add the catalyst solution to the resin and agitate under an argon atmosphere for 4-8 hours.
- Self-Validation: Take a small sample of resin, cleave the peptide, and analyze by LC-MS. The expected mass of the cyclized product should be observed, which will be 28 Da less than the linear di-alkene precursor due to the loss of ethylene.

Step 3: Cleavage and Purification

- Wash the resin thoroughly to remove all traces of the ruthenium catalyst.
- Cleave the peptide from the resin and remove side-chain protecting groups using a standard trifluoroacetic acid (TFA) cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
- Precipitate the crude peptide in cold diethyl ether and centrifuge to obtain a pellet.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final product by LC-MS and/or MALDI-TOF mass spectrometry.

Future Outlook and Advanced Applications

The utility of **(S)-2-Aminonon-8-enoic acid** extends beyond simple macrocyclization. The resulting alkene in the stapled peptide is itself a functional handle for further modifications, such as:

- Thiol-ene "click" reactions to conjugate drugs, imaging agents, or polyethylene glycol (PEG) chains.
- Hydrogenation to create a saturated, and potentially more stable, aliphatic staple.
- Epoxidation or dihydroxylation to introduce new polar functionalities.

Furthermore, its role as a key building block in the synthesis of complex natural product analogs, such as HDAC inhibitors, highlights its importance in generating novel chemical entities for high-throughput screening and lead optimization.^[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americanelements.com [americanelements.com]

- 2. 2-Amino-8-nonenoic acid | C9H17NO2 | CID 66523634 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. (2R)-2-Amino-8-nonenoic acid [sigmaaldrich.com]
- 4. (S)-2-Aminonon-8-enoic acid [synhet.com]
- 5. 1stsci.com [1stsci.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(S)-2-Aminonon-8-enoic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3030585#s-2-aminonon-8-enoic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com